Welcome to the BenchChem Online Store!
molecular formula C16H15NO2S2 B8531424 1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)-

1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)-

Cat. No. B8531424
M. Wt: 317.4 g/mol
InChI Key: XKFMGVKKVMHFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741897B2

Procedure details

To a chilled solution of 1-benzenesulfonyl-5-bromo-2-methyl-1H-indole (350 mg, 0.99 mmol) in 4 mL of THF was added 440 μL (1.10 mmol) of n-BuLi (2.5 M solution in hexanes), followed by dimethyl disulfide (100 μL, 1.11 mmol). The mixture was stirred as it warmed to room temperature and was then quenched with ammonium chloride and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 15 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was adsorbed onto silica gel and chromatographed on silica gel using ethyl acetate-hexanes (1:99, then 2:98) to afford 156 mg (44.3% yield) of 1-benzenesulfonyl-2-methyl-5-methylsulfanyl-1H-indole as a clear oil.
Name
1-benzenesulfonyl-5-bromo-2-methyl-1H-indole
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][C:15](Br)=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH3:20])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li]CCCC.[CH3:26][S:27]SC>C1COCC1>[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][C:15]([S:27][CH3:26])=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH3:20])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
1-benzenesulfonyl-5-bromo-2-methyl-1H-indole
Quantity
350 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)Br)C
Name
Quantity
440 μL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
CSSC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched with ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with three 15 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with three 15 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 44.3%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.